2-Bromo-1-cyclopropoxy-4-fluorobenzene
Description
2-Bromo-1-cyclopropoxy-4-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 2, a cyclopropoxy group at position 1, and a fluorine atom at position 4 of the benzene ring. cyclobutylmethoxy substitutions in ). Its reactivity is likely influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric and electronic contributions of the cyclopropoxy group.
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-bromo-1-cyclopropyloxy-4-fluorobenzene |
InChI |
InChI=1S/C9H8BrFO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
WPWOSDSCQLFUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on substituent contributions.
Substituent Effects on Reactivity and Stability
- Cyclopropoxy vs. Cyclobutylmethoxy : The cyclopropoxy group in the target compound introduces significant ring strain compared to the cyclobutylmethoxy group in ’s analog. This strain may enhance reactivity in nucleophilic substitution reactions .
- Bromo Position : Bromine at position 2 (target) vs. position 4 () alters electronic distribution. Bromine’s electron-withdrawing effect in the target compound may direct electrophilic attacks to the para position relative to the cyclopropoxy group.
- Fluorine Placement: Fluorine at position 4 (target) vs.
Molecular Weight and Functional Group Contributions
- The target compound’s lower molecular weight (~233.06) compared to analogs in (279.12) and (273.15) reflects the smaller cyclopropoxy group and absence of a benzyl or bromomethyl substituent.
Research Findings and Limitations
- Synthetic Applications : The cyclopropoxy group’s strain energy could facilitate ring-opening reactions, a trait exploited in drug design (e.g., protease inhibitors). This contrasts with the stable benzyloxy group in , which is often used to protect hydroxyl groups during synthesis.
- Data Gaps: No direct studies on this compound were found in the provided evidence. Comparisons rely on extrapolation from structural analogs, underscoring the need for targeted research.
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